molecular formula C19H20N2O5S B2725379 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903517-01-0

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2725379
CAS RN: 1903517-01-0
M. Wt: 388.44
InChI Key: SKKMBHXZFDOPDI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[f][1,4]oxazepin ring and a dihydrobenzofuran ring, both of which are heterocyclic compounds containing oxygen and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[f][1,4]oxazepin and dihydrobenzofuran rings. The benzo[f][1,4]oxazepin ring is a seven-membered ring with one nitrogen and one oxygen atom. The dihydrobenzofuran is a five-membered ring with one oxygen atom, fused to a benzene ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the nitrogen in the oxazepin ring could potentially act as a nucleophile in certain reactions .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Frameworks

Secondary o-hydroxybenzene sulfonamides have been utilized in the development of dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and related heterocyclic analogs, showcasing a novel approach to privileged tricyclic scaffolds for drug design. This methodology provides access to a new chemical space, allowing for the synthesis of various heterotricyclic scaffolds through the alteration of bis-electrophilic aromatic partners in cyclization processes. The importance of these frameworks lies in their potential for creating new therapeutic agents by exploring underexplored chemical structures (Sapegin et al., 2016).

Enzyme Inhibition Properties

The compound of interest has been associated with the inhibition of human carbonic anhydrases, a crucial therapeutic target for conditions such as glaucoma. By modifying the structural features of sulfonamides, researchers have been able to develop novel [1,4]oxazepine-based primary sulfonamides that exhibit strong inhibition of these enzymes. This highlights the compound's potential as a starting point for designing new inhibitors with improved efficacy and selectivity (Sapegin et al., 2018).

Biological Screening and Molecular Docking Studies

Further emphasizing its versatility, the compound has been involved in studies focusing on the synthesis and biological screening of ethylated sulfonamides incorporating 1,4-benzodioxane moiety. These studies have demonstrated the compounds' inhibitory effects against various enzymes and bacteria, offering insights into their potential medicinal applications. Molecular docking studies complement these findings by providing a deeper understanding of the interaction between these compounds and their biological targets (Irshad et al., 2016).

Antimicrobial and Antiproliferative Agents

The exploration of N-ethyl-N-methylbenzenesulfonamide derivatives has led to the discovery of compounds with significant antimicrobial and antiproliferative activities. This research underscores the compound's role in the development of new treatments targeting cancer and infectious diseases, illustrating the potential for sulfonamide derivatives to serve as leads in drug discovery (Abd El-Gilil, 2019).

properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19-13-26-17-4-2-1-3-15(17)12-21(19)9-8-20-27(23,24)16-5-6-18-14(11-16)7-10-25-18/h1-6,11,20H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKMBHXZFDOPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3CC4=CC=CC=C4OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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